10-OBn-epi-ginkgolide C
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Overview
Description
10-OBn-epi-ginkgolide C is a natural product derivative known for its unique structure and biological activity. It is a member of the ginkgolide family, which are diterpenoid trilactones found in Ginkgo biloba. These compounds are known for their pharmacological properties, particularly as platelet-activating factor (PAF) antagonists .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-OBn-epi-ginkgolide C involves several steps, starting from ginkgolide C. The key steps include the protection of hydroxyl groups, selective oxidation, and benzylation. The reaction conditions typically involve the use of protecting groups such as tert-butyldimethylsilyl (TBDMS) and reagents like benzyl bromide for the benzylation step .
Industrial Production Methods
the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
10-OBn-epi-ginkgolide C undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce or modify functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the structure of this compound.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Benzyl bromide is used for benzylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .
Scientific Research Applications
10-OBn-epi-ginkgolide C has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex natural product synthesis.
Biology: Investigated for its role as a PAF antagonist, which can help in understanding inflammatory processes.
Medicine: Potential therapeutic applications due to its anti-inflammatory and neuroprotective properties.
Industry: Used in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The primary mechanism of action of 10-OBn-epi-ginkgolide C is its antagonistic effect on the platelet-activating factor (PAF) receptor. By binding to this receptor, it inhibits the action of PAF, which is involved in various inflammatory and thrombotic processes. This makes it a potential candidate for treating conditions related to inflammation and thrombosis .
Comparison with Similar Compounds
Similar Compounds
- Ginkgolide A
- Ginkgolide B
- Ginkgolide C
- Ginkgolide J
Comparison
Compared to other ginkgolides, 10-OBn-epi-ginkgolide C is unique due to its benzylated structure, which may enhance its biological activity and stability. While all ginkgolides share the common feature of being PAF antagonists, the specific modifications in this compound provide it with distinct properties that can be advantageous in certain therapeutic applications .
Properties
Molecular Formula |
C27H30O11 |
---|---|
Molecular Weight |
530.5 g/mol |
IUPAC Name |
(1S,6R,9S,13S,17R)-8-tert-butyl-9,12,17-trihydroxy-16-methyl-6-phenylmethoxy-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione |
InChI |
InChI=1S/C27H30O11/c1-11-19(30)35-17-15(29)25-16-13(28)14(23(2,3)4)24(25)18(34-10-12-8-6-5-7-9-12)20(31)37-22(24)38-27(25,21(32)36-16)26(11,17)33/h5-9,11,13-18,22,28-29,33H,10H2,1-4H3/t11?,13-,14?,15?,16?,17-,18-,22?,24?,25?,26+,27-/m0/s1 |
InChI Key |
YPOMAFCMSAKBRX-CLNXZACASA-N |
Isomeric SMILES |
CC1C(=O)O[C@@H]2[C@]1([C@]34C(=O)OC5C3(C2O)C6([C@H](C(=O)OC6O4)OCC7=CC=CC=C7)C([C@@H]5O)C(C)(C)C)O |
Canonical SMILES |
CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5O)C(C)(C)C)C(C(=O)OC6O4)OCC7=CC=CC=C7)O |
Origin of Product |
United States |
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